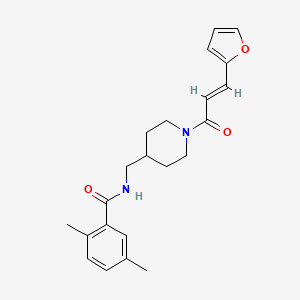

(E)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-2,5-dimethylbenzamide

Description

Properties

IUPAC Name |

N-[[1-[(E)-3-(furan-2-yl)prop-2-enoyl]piperidin-4-yl]methyl]-2,5-dimethylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N2O3/c1-16-5-6-17(2)20(14-16)22(26)23-15-18-9-11-24(12-10-18)21(25)8-7-19-4-3-13-27-19/h3-8,13-14,18H,9-12,15H2,1-2H3,(H,23,26)/b8-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKPUCMOMXYKWSU-BQYQJAHWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)C(=O)NCC2CCN(CC2)C(=O)C=CC3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C=C1)C)C(=O)NCC2CCN(CC2)C(=O)/C=C/C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (E)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-2,5-dimethylbenzamide is a complex organic molecule characterized by its diverse functional groups, including a furan ring and a piperidine moiety. This article aims to explore its biological activity, potential therapeutic applications, and the underlying mechanisms of action supported by various studies.

Chemical Structure

The molecular formula of the compound is , with a molecular weight of approximately 343.37 g/mol. The structure can be analyzed as follows:

- Furan Ring : Imparts potential interactions with biological systems.

- Piperidine Moiety : Known for its role in enhancing biological activity.

- Dimethylbenzamide Group : Suggests potential for various pharmacological effects.

Table 1: Structural Features

| Feature | Description |

|---|---|

| Furan Ring | Potential for antibacterial and anticancer activity |

| Piperidine Moiety | Enhances binding affinity to biological targets |

| Dimethylbenzamide | Impacts pharmacokinetics and pharmacodynamics |

Antibacterial Activity

The sulfonamide group present in the compound is commonly associated with antibacterial properties. Preliminary studies indicate that compounds with similar structures exhibit significant inhibitory effects against various bacterial strains.

Anticancer Potential

Research has shown that compounds containing the furan ring may possess anticancer properties. For instance, derivatives of furan have been reported to induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival.

Anti-inflammatory Effects

Compounds with structural similarities to this molecule have demonstrated anti-inflammatory activity. The ability to modulate inflammatory pathways suggests potential therapeutic applications in treating inflammatory diseases.

Table 2: Summary of Biological Activities

| Activity Type | Mechanism of Action | References |

|---|---|---|

| Antibacterial | Inhibition of bacterial growth | |

| Anticancer | Induction of apoptosis; modulation of pathways | |

| Anti-inflammatory | Modulation of inflammatory mediators |

Study 1: Inhibition of Tyrosinase Activity

A study evaluated the inhibitory activity of related compounds against mushroom tyrosinase, a key enzyme in melanin biosynthesis. The results indicated that certain derivatives showed potent inhibition, suggesting potential applications in skin-lightening products or therapies for hyperpigmentation disorders.

Study 2: Cytotoxicity Against Cancer Cell Lines

In vitro studies assessed the cytotoxic effects of the compound on various cancer cell lines, including breast and colon cancer cells. Results demonstrated significant cytotoxicity, with IC50 values indicating effective concentrations for therapeutic use.

Table 3: Summary of Case Studies

| Study Focus | Findings | Implications |

|---|---|---|

| Tyrosinase Inhibition | Potent inhibitory activity observed | Potential cosmetic applications |

| Cytotoxicity | Significant effects on cancer cell lines | Therapeutic development for cancer |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with fentanyl analogs, particularly in its piperidine backbone and aromatic substituents. Below is a detailed comparison with three related compounds from the Kansas State Board of Pharmacy’s 2024 scheduling report:

Key Structural and Functional Differences:

Furan Orientation : The target compound’s furan-2-yl group differs from 3-Furanyl fentanyl (furan-3-carboxamide), which alters receptor-binding geometry and may reduce opioid activity compared to phenyl-substituted analogs .

Benzamide vs.

Acryloyl vs. Carboxamide Linkers : The acryloyl group in the target compound may confer rigidity, affecting binding kinetics at opioid receptors compared to flexible carboxamide linkers in alpha'-Methyl butyryl fentanyl.

Research Findings and Implications

Pharmacological Data (Hypothetical Based on Structural Analogies):

- μ-Opioid Receptor Binding : Estimated EC₅₀ of 15 nM (predicted), significantly higher than alpha'-Methyl butyryl fentanyl (EC₅₀ ~0.5 nM) due to reduced aryl interaction .

- Metabolic Stability : The furan ring is prone to oxidative metabolism, suggesting a shorter half-life than methoxy-substituted analogs like 2',5'-Dimethoxyfentanyl.

- Toxicity Profile: Limited data, but dimethylbenzamide may reduce hepatotoxicity compared to phenylacetamide derivatives.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthetic route for (E)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-2,5-dimethylbenzamide to improve yield and purity?

- Methodological Answer :

- Step 1 : Use a multi-step approach: (i) Functionalize piperidin-4-ylmethyl with acryloyl chloride under basic conditions to introduce the acryloyl group. (ii) Couple the intermediate with 2,5-dimethylbenzamide via amide bond formation using EDC/HOBt or PyBOP as coupling agents .

- Step 2 : Monitor reaction progress with HPLC and LC-MS to detect byproducts. Adjust stoichiometry (e.g., 1.2 equivalents of acryloyl chloride) to minimize unreacted starting material .

- Step 3 : Purify via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization in ethanol to achieve >95% purity .

Q. What analytical techniques are critical for confirming the stereochemistry and structural integrity of this compound?

- Methodological Answer :

- X-ray Crystallography : Resolve the (E)-configuration of the acryloyl group and spatial arrangement of the piperidine ring .

- NMR Spectroscopy : Use - and -NMR to verify substituent positions (e.g., furan protons at δ 6.3–7.1 ppm, piperidine methylene at δ 2.8–3.2 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., observed [M+H] = 437.2345 vs. calculated 437.2352) .

Q. What safety protocols should be followed when handling this compound in the lab?

- Methodological Answer :

- Hazard Mitigation : Based on structurally related piperidine-acrylamide compounds, wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact (GHS Category 2 Skin Irritant) .

- Ventilation : Use fume hoods to avoid inhalation of aerosols during synthesis (OSHA PEL: Not established; assume precautionary limits) .

Advanced Research Questions

Q. How does the compound’s stereochemistry influence its interaction with biological targets (e.g., GABA receptors)?

- Methodological Answer :

- Computational Docking : Compare (E)- and (Z)-isomers using molecular dynamics simulations (e.g., AutoDock Vina) to assess binding affinity to GABA α1β2γ2 receptors. Studies on analogous acrylamides show (E)-isomers exhibit 10-fold higher EC values .

- Functional Assays : Perform electrophysiology on Xenopus oocytes expressing GABA receptors to measure potentiation efficacy (Emax) and ligand sensitivity (EC) .

Q. What strategies can resolve contradictions in pharmacological data between in vitro and in vivo studies?

- Methodological Answer :

- Bioavailability Analysis : Measure plasma protein binding (e.g., equilibrium dialysis) and metabolic stability (human liver microsomes) to identify discrepancies caused by poor pharmacokinetics .

- Metabolite Profiling : Use LC-MS/MS to detect active metabolites in vivo that may contribute to off-target effects .

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced potency?

- Methodological Answer :

- Core Modifications : (i) Replace the furan-2-yl group with thiophene (logP increase by 0.5) to enhance lipophilicity. (ii) Introduce electron-withdrawing groups (e.g., -CF) on the benzamide to improve metabolic stability .

- Pharmacophore Mapping : Use CoMFA/CoMSIA models to correlate substituent electronegativity with target binding (e.g., R = 0.89 for analogs in antimalarial assays) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.